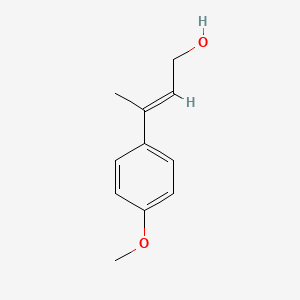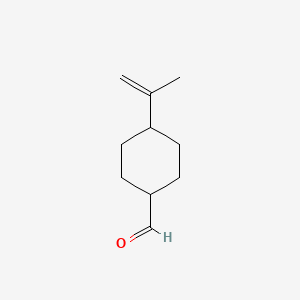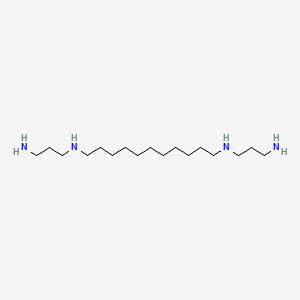
Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester is a chemical compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol . This compound features an oxirane ring (epoxide) and a thienyl group, making it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester typically involves the reaction of 3-(2-thienyl)oxirane with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols attack the ring, leading to ring-opening and formation of new products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of acids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and diols.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted alcohols and ethers.
Aplicaciones Científicas De Investigación
Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through epoxide ring-opening reactions.
Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester involves the interaction of its functional groups with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. The thienyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Oxiranecarboxylic acid, 3-(2-furyl)-, 1-methylethyl ester: Similar structure but with a furan ring instead of a thienyl group.
Oxiranecarboxylic acid, 3-(2-phenyl)-, 1-methylethyl ester: Contains a phenyl group instead of a thienyl group.
Uniqueness
Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
140623-68-3 |
|---|---|
Fórmula molecular |
C10H12O3S |
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
propan-2-yl 3-thiophen-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C10H12O3S/c1-6(2)12-10(11)9-8(13-9)7-4-3-5-14-7/h3-6,8-9H,1-2H3 |
Clave InChI |
YKLYMRQUGLXOJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1C(O1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)

![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)

![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)



